3-(2-Chloropropyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-Chloropropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms. The chloropropyl group attached to the nitrogen atom adds to its unique chemical properties. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-chloropropanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted oxazolidinones, amino alcohols, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloropropyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.
Cycloserine: A structurally related compound used as an antibiotic.
Uniqueness
3-(2-Chloropropyl)-1,3-oxazolidin-2-one is unique due to its specific chloropropyl substitution, which may confer distinct chemical and biological properties compared to other oxazolidinones. Its synthesis and reactivity also offer opportunities for the development of novel derivatives with potential therapeutic applications.
Properties
CAS No. |
4213-50-7 |
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Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
3-(2-chloropropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10ClNO2/c1-5(7)4-8-2-3-10-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
YYTLTLHPVWCTLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCOC1=O)Cl |
Origin of Product |
United States |
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